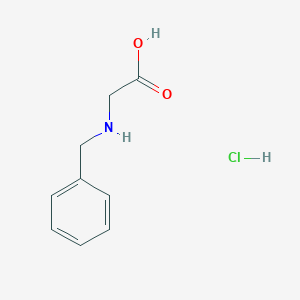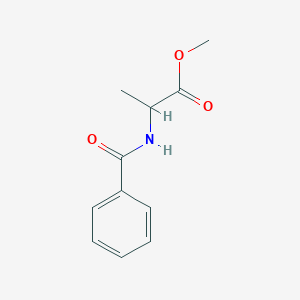
Ac-Phe-pNA
Vue d'ensemble
Description
Ac-Phe-pNA is a chromogenic substrate used in various applications . It is categorized under enzyme substrates and inhibitors . The CAS number for Ac-Phe-pNA is 17682-83-6 .
Synthesis Analysis
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic that contains a sequence of nucleobases attached to a peptide-like backbone derived from N-2-aminoethylglycine . The selection of a linkage strategy to form peptide-PNA conjugate plays an important role in the effective delivery of PNAs . Recently, a unique Cysteine-2-Cyanoisonicotinamide (Cys-CINA) click chemistry has been employed for the synthesis of cyclic peptides .Molecular Structure Analysis
The molecular formula of Ac-Phe-pNA is C17H17N3O4 . The semi-rigid PNA backbone acts as a scaffold that arranges the nucleobases in a proper orientation and spacing so that they can pair with their complementary bases on another DNA, RNA, or even PNA strand perfectly well through the standard Watson–Crick base-pairing .Chemical Reactions Analysis
Peptide-Peptide Nucleic Acid (PNA) conjugates targeting essential bacterial genes have shown significant potential in developing novel antisense antimicrobials . The PNA targeting acyl carrier protein gene (acpP), when conjugated to the membrane-active antimicrobial peptides (polymyxin), showed improvement in antimicrobial activity against multidrug-resistant Gram-negative Acinetobacter baumannii .Physical And Chemical Properties Analysis
The molecular weight of Ac-Phe-pNA is 327.33 .Applications De Recherche Scientifique
Antimicrobial Applications
Peptide nucleic acids (PNAs), including compounds like Ac-Phe-pNA, have been explored for their antimicrobial potential. They can be conjugated with cell-penetrating peptides, aminosugars, aminoglycoside antibiotics, and non-peptidic molecules to serve as carriers in antibacterial and antiviral applications .
Hydrogel Formation
PNAs are also used in the formation of low-molecular-weight hydrogels. These hydrogels can be formed based on peptides that alternate charged and aromatic amino acids, which may include derivatives of Ac-Phe-pNA .
Antibacterial Studies
In antibacterial research, PNAs are studied for their ability to target bacterial mRNA and rRNA. Modifications to the PNA backbone and nucleobases can enhance their effectiveness in these applications .
Biophysical Studies
Researchers use PNAs in biophysical studies to understand the dynamics of nucleic acid interactions and stability under various conditions.
Peptide nucleic acid conjugates and their antimicrobial applications Emerging low-molecular weight nucleopeptide-based hydrogels: state of… Antibacterial Peptide Nucleic Acids—Facts and Perspectives
Mécanisme D'action
Target of Action
Ac-Phe-pNA is a synthetic compound that acts as a specific substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the body. It specifically cleaves peptide bonds on the carboxyl side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine .
Mode of Action
The interaction between Ac-Phe-pNA and chymotrypsin follows the typical enzyme-substrate mechanism. The Ac-Phe-pNA binds to the active site of chymotrypsin, fitting into the enzyme’s specific binding pocket. The enzyme then catalyzes the hydrolysis of the peptide bond in Ac-Phe-pNA, leading to the release of p-nitroaniline . This reaction results in the cleavage of the Ac-Phe-pNA substrate and the subsequent release of the enzyme, which can then bind to another substrate molecule .
Biochemical Pathways
The hydrolysis of Ac-Phe-pNA by chymotrypsin is part of the broader proteolytic pathway in the body. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is crucial for many biological processes, including digestion, cell cycle progression, and signal transduction . The cleavage of Ac-Phe-pNA can be seen as a model for understanding these broader proteolytic processes.
Pharmacokinetics
The resulting metabolites, including p-nitroaniline, are likely excreted via the kidneys .
Result of Action
The primary result of the action of Ac-Phe-pNA is the production of p-nitroaniline, a compound that can be easily detected due to its yellow color . This makes Ac-Phe-pNA useful as a substrate in biochemical assays for chymotrypsin activity. The cleavage of Ac-Phe-pNA by chymotrypsin can therefore be used to measure the activity of this enzyme in a sample .
Action Environment
The action of Ac-Phe-pNA is influenced by various environmental factors. For instance, the activity of chymotrypsin, and thus the rate of Ac-Phe-pNA cleavage, can be affected by factors such as temperature and pH . Optimal chymotrypsin activity is usually observed at physiological temperature and slightly alkaline pH . Furthermore, the presence of inhibitors or activators of chymotrypsin can also influence the rate of Ac-Phe-pNA cleavage .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Ac-Phe-pNA . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Peptide Nucleic Acid (PNA) is a promising tool for antimicrobial applications . The majority of efforts in this area are focused on identifying different PNA targets and the selection of peptides to deliver the peptide-PNA conjugates to Gram-negative bacteria . The Cys-CINA conjugation opens an exciting prospect for antimicrobial drug development .
Propriétés
IUPAC Name |
(2S)-2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBBSYDVWOTKB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428472 | |
| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Phe-pNA | |
CAS RN |
17682-83-6 | |
| Record name | (αS)-α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)


